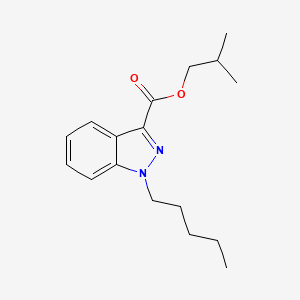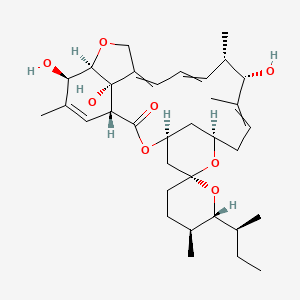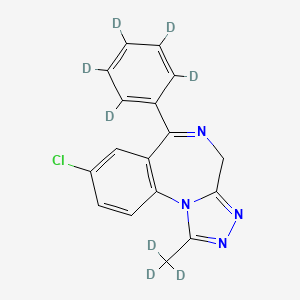
MAB-CHMINACA metabolite M3 RM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MAB-CHMINACA metabolite M3 RM is a metabolite of the synthetic cannabinoid MAB-CHMINACA. Synthetic cannabinoids are a class of novel psychoactive substances that mimic the effects of Δ9-tetrahydrocannabinol, the main psychoactive component of cannabis. MAB-CHMINACA is known for its high potency and has been associated with numerous adverse events and fatalities . The metabolite M3 RM is formed through biotransformation processes in the body, primarily involving hydroxylation and hydrolysis reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MAB-CHMINACA involves several steps, starting from the preparation of the indazole core, followed by the introduction of the cyclohexylmethyl group and the tert-butyl group. The final step involves the formation of the carboxamide linkage. The metabolite M3 RM is produced through the hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide group .
Industrial Production Methods: Industrial production of MAB-CHMINACA and its metabolites typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and solvents, controlled reaction conditions, and purification steps such as chromatography to isolate the desired compounds .
Analyse Chemischer Reaktionen
Types of Reactions: MAB-CHMINACA metabolite M3 RM undergoes several types of chemical reactions, including:
Oxidation: Hydroxylation of the cyclohexyl ring.
Hydrolysis: Hydrolysis of the terminal amide group.
Common Reagents and Conditions:
Oxidation: Common reagents include cytochrome P450 enzymes in the liver.
Hydrolysis: Typically occurs under acidic or basic conditions, often catalyzed by enzymes.
Major Products: The major products formed from these reactions include hydroxylated and hydrolyzed derivatives of MAB-CHMINACA .
Wissenschaftliche Forschungsanwendungen
MAB-CHMINACA metabolite M3 RM is primarily used in forensic and clinical research to detect and confirm the intake of MAB-CHMINACA. It serves as an analytical reference material for mass spectrometry and other analytical techniques. The compound is also used in studies investigating the metabolism and toxicology of synthetic cannabinoids .
Wirkmechanismus
MAB-CHMINACA and its metabolites exert their effects by acting as agonists at the central and peripheral cannabinoid receptors (CB1 and CB2). These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. The high affinity of MAB-CHMINACA for these receptors results in potent psychoactive effects .
Vergleich Mit ähnlichen Verbindungen
- AB-CHMINACA
- ADB-CHMINACA
- MDMB-CHMINACA
- 5F-MDMB-PINACA
Comparison: MAB-CHMINACA is unique due to its specific structural modifications, such as the presence of a cyclohexylmethyl group and a tert-butyl group. These modifications contribute to its high potency and distinct metabolic profile compared to other synthetic cannabinoids .
Eigenschaften
Molekularformel |
C21H29N3O4 |
|---|---|
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)18(20(27)28)22-19(26)17-15-6-4-5-7-16(15)24(23-17)12-13-8-10-14(25)11-9-13/h4-7,13-14,18,25H,8-12H2,1-3H3,(H,22,26)(H,27,28) |
InChI-Schlüssel |
HWEQMPAYSNTICF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764662.png)




![(1S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764694.png)
![3-(2-{[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxo-1H-pyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid hydrochloride](/img/structure/B10764698.png)


![2-Amino-8-((4-chlorophenyl)thio)-9-((4aR,6R,7R,7aS)-7-hydroxy-2-mercapto-2-oxidotetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3,9-dihydro-6H-purin-6-one](/img/structure/B10764743.png)



![2-[[2-[[1-[14-Chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B10764769.png)
